2-(2-azidoethyl)-1,1-dichlorocyclopropane
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Overview
Description
2-(2-Azidoethyl)-1,1-dichlorocyclopropane is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidoethyl)-1,1-dichlorocyclopropane typically involves the reaction of 1,1-dichlorocyclopropane with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the azido group . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-1,1-dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts and alkyne substrates are used under mild conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
2-(2-Azidoethyl)-1,1-dichlorocyclopropane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the development of new materials with unique properties.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2-azidoethyl)-1,1-dichlorocyclopropane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets . Additionally, the compound’s ability to undergo nucleophilic substitution and reduction reactions allows it to modify other molecules and potentially alter their biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-chloroethane: Similar in structure but lacks the cyclopropane ring.
2-Azidoethyl-methylsulfonate: Contains an azidoethyl group but has different substituents.
N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides): Features azidoethyl groups but with different core structures.
Uniqueness
2-(2-Azidoethyl)-1,1-dichlorocyclopropane is unique due to its combination of a cyclopropane ring and an azidoethyl group.
Properties
IUPAC Name |
2-(2-azidoethyl)-1,1-dichlorocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N3/c6-5(7)3-4(5)1-2-9-10-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXDQNRQGWWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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